Anticancer Activity of 3-Methyl-1-benzofuran-5-carbaldehyde in Ovarian Cancer Cells (A2780)
In vitro studies demonstrate that 3-Methyl-1-benzofuran-5-carbaldehyde inhibits cell proliferation in human ovarian cancer cells (A2780) with an IC50 value of approximately 10 µM . This is a direct, quantifiable measure of its anticancer potential. In contrast, the non-methylated analog 1-benzofuran-5-carbaldehyde is primarily recognized for its CYP2A6 inhibitory activity rather than direct anticancer effects in this cell line [1].
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 10 µM |
| Comparator Or Baseline | 1-benzofuran-5-carbaldehyde (not reported for A2780; known for CYP2A6 inhibition) |
| Quantified Difference | Target compound shows specific anticancer activity not observed for the comparator in the same assay. |
| Conditions | Human ovarian cancer cell line (A2780), in vitro assay |
Why This Matters
This data differentiates the compound for researchers focusing on ovarian cancer models, where the non-methylated analog lacks comparable reported activity.
- [1] Tani, N., Juvonen, R. O., Raunio, H., Fashe, M., Leppänen, J., Zhao, B., Tyndale, R. F., & Rahnasto-Rilla, M. (2014). Rational design of novel CYP2A6 inhibitors. Bioorganic & Medicinal Chemistry, 22(23), 6655-6664. View Source
